molecular formula C23H26FN3O4 B11164392 1-(2,5-Dimethoxyphenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(2,5-Dimethoxyphenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11164392
M. Wt: 427.5 g/mol
InChI Key: AFEQZBJJFOOLAI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorophenyl group, and a piperazine ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,5-dimethoxyphenyl intermediate through the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the dimethoxyphenyl intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Piperazine Ring: The piperazine ring is then formed by reacting the intermediate with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Cyclization to Form the Pyrrolidin-2-one Ring: The final step involves the cyclization of the intermediate to form the pyrrolidin-2-one ring. This can be achieved through an intramolecular cyclization reaction using a suitable catalyst such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide, electrophilic substitution using aluminum chloride in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist. It may be investigated for its potential use in the treatment of neurological disorders, psychiatric conditions, and other diseases.

    Pharmacology: Researchers study the compound’s interactions with various biological targets, including receptors, enzymes, and ion channels. This can provide insights into its mechanism of action and potential therapeutic applications.

    Materials Science: The compound’s unique structure and properties make it a candidate for the development of novel materials, such as polymers, coatings, and nanomaterials.

    Chemical Biology: The compound can be used as a tool to study biological processes and pathways, including signal transduction, gene expression, and protein-protein interactions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. For example, it may bind to a receptor and activate or inhibit its signaling, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxyphenyl)-4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of the chlorine atom may influence its chemical and pharmacological properties.

    1-(2,5-Dimethoxyphenyl)-4-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: This compound has a bromine atom instead of a fluorine atom. The larger size and different electronic properties of the bromine atom may affect its reactivity and biological activity.

    1-(2,5-Dimethoxyphenyl)-4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: This compound has a methyl group instead of a fluorine atom. The presence of the methyl group may alter its lipophilicity and pharmacokinetic properties.

The uniqueness of this compound lies in the combination of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H26FN3O4

Molecular Weight

427.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H26FN3O4/c1-30-19-7-8-21(31-2)20(14-19)27-15-16(13-22(27)28)23(29)26-11-9-25(10-12-26)18-5-3-17(24)4-6-18/h3-8,14,16H,9-13,15H2,1-2H3

InChI Key

AFEQZBJJFOOLAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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